molecular formula C22H21NO2S B555381 S-Trityl-L-cysteine CAS No. 2799-07-7

S-Trityl-L-cysteine

Cat. No. B555381
CAS RN: 2799-07-7
M. Wt: 363,48 g/mole
InChI Key: DLMYFMLKORXJPO-FQEVSTJZSA-N
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Description

S-Trityl-L-cysteine (STLC) is an organosulfur compound found in garlic plants . It exhibits anticancer and potential chemotherapeutic activities across several models . STLC acts as a mitotic inhibitor, inhibiting mitotic kinesin Eg5 and preventing separation of duplicated chromosomes and formation of bipolar spindles during mitosis .


Synthesis Analysis

S-Trityl-L-cysteine is commonly used as a reagent in solution phase peptide synthesis (SPPS) . It is also used as a metal-binding agent to synthesize substituted ferrocenoyl peptide conjugates using HBTU peptide coupling reagent for the cation-sensing applications solution via peptide-metal interactions .


Molecular Structure Analysis

The molecular structure of S-Trityl-L-cysteine is complex and involves various interactions. A combination of molecular docking, receptor-guided QSAR, and molecular dynamics simulation studies of S-Trityl-L-cysteine analogues as Eg5 inhibitors has been performed to understand the structural features and key residues which are involved in the inhibition .


Chemical Reactions Analysis

The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides .


Physical And Chemical Properties Analysis

S-Trityl-L-cysteine has a molecular weight of 363.47 . Its optical activity is [α]25/D +115°, c = 0.8 in 0.04 M ethanolic HCl . The melting point is 182-183 °C (dec.) (lit.) .

Scientific Research Applications

  • Anticancer Activity and SIRT2 Inhibition : STLC is known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5. Modified STLC derivatives exhibit pronounced inhibition of SIRT2, a nicotinamide adenine dinucleotide-dependent deacetylase, and show enhanced solubility, which is crucial for clinical development. These derivatives have demonstrated cytotoxic effects against various cancer cell lines (Radwan et al., 2019).

  • Inhibition of Mitotic Progression : STLC specifically inhibits mitotic progression by blocking the formation of the bipolar mitotic spindle. This action does not prevent cell cycle progression at the S or G2 phases but specifically targets M phase with monoastral spindles. This specificity makes STLC a promising compound for the development of mitotic inhibitors (Skoufias et al., 2006).

  • Chiral Selector in Chromatography : S-trityl-(R)-cysteine is effective as a chiral selector in ligand-exchange chromatography for separating enantiomers of amino acids. This application is relevant for both analytical and preparative-scale separations (Natalini et al., 2008).

  • Role in Peptide Synthesis : STLC has been utilized in the synthesis of cysteine-rich peptides, demonstrating its importance in peptide chemistry. The methodology involves selectively converting tritylthio groups to disulfides, facilitating the preparation of cystine peptides (Kamber et al., 1980).

  • Cell Surface Property Alterations in Leukemia Cells : STLC and its analogs impact cell surface properties of leukemia cells, affecting membrane organization and barrier properties. This can interfere with nucleic acid and protein synthesis in these cells (Kessel et al., 1976).

  • Boron Complexes for Neutron Capture Therapy : Boron complexes of S-trityl-L-cysteine have potential applications in boron neutron capture therapy, a type of cancer treatment. This highlights STLC's role in developing therapeutic agents (Diaz et al., 2000).

Safety And Hazards

S-Trityl-L-cysteine may be harmful if swallowed, inhaled, or absorbed through skin . It may cause skin, eye, and respiratory tract irritation . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Trityl-L-cysteine

CAS RN

2799-07-7
Record name S-Trityl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tritylthio-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, S-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,760
Citations
DA Skoufias, S DeBonis, Y Saoudi, L Lebeau… - Journal of biological …, 2006 - ASBMB
… of S-trityl-l-cysteine, a potent tumor growth inhibitor in the NCI 60 tumor cell line screen. Here we show that in cell-based assays S-trityl-l-cysteine … Following removal of S-trityl-l-cysteine, …
Number of citations: 289 www.jbc.org
KY Zee-Cheng, CC Cheng - Journal of Medicinal Chemistry, 1972 - ACS Publications
… that of the parent S-trityl-L-cysteine. N-Substituted dipeptides and derivatives of S-trityl-L-cysteine are devoid of activity. Monohydroxymethyl-substituted S-trityl-L-cysteine still retains the …
Number of citations: 25 pubs.acs.org
W Wu, S Jingbo, W Xu, J Liu, Y Huang… - Oncology …, 2018 - spandidos-publications.com
… Minstrel and its analogs, as well as other chemically distinct small molecules, including S-trityl L-cysteine (STLC), are allosteric inhibitors that bind to a unique pocket in the Eg5 motor …
Number of citations: 15 www.spandidos-publications.com
S Brier, D Lemaire, S DeBonis, E Forest… - Biochemistry, 2004 - ACS Publications
… ATPase activity by S-trityl-l-cysteine. We show here that S-trityl-l-cysteine and monastrol both … It is likely that S-trityl-l-cysteine and monastrol inhibit HsEg5 by a similar mechanism. The …
Number of citations: 139 pubs.acs.org
M Shimizu, H Ishii, N Ogo, K Matsuno, A Asai - Bioorganic & Medicinal …, 2010 - Elsevier
… Recently, we and another group rediscovered S-trityl-l-cysteine (STLC) derivatives as KSP ATPase inhibitors through the study of structure–activity relationships.11, 12 Several STLC …
Number of citations: 10 www.sciencedirect.com
DB Nichols, G Fournet, KR Gurukumar, A Basu… - European journal of …, 2012 - Elsevier
… Structure-based studies led to the identification of a constrained derivative of S-trityl-l-cysteine (STLC) scaffold as a candidate inhibitor of hepatitis C virus (HCV) NS5B polymerase. A …
Number of citations: 27 www.sciencedirect.com
S Dı́az, A González, SG de Riancho… - Journal of Organometallic …, 2000 - Elsevier
… that S-trityl-l-cysteine can act as a mitotic inhibitor even though it does not seem to interact directly with tubulin [9]. Although the precise mechanism of action of S-trityl-l-cysteine is not …
Number of citations: 27 www.sciencedirect.com
RG Hiskey, JT Staples, RL Smith - The Journal of Organic …, 1967 - ACS Publications
… to the azide have been accomplished8 in the presence of an S-trityl-L-cysteine residue; … Neutralization of XIII followed by coupling with Ncarbobenzoxy-S-trityl-L-cysteine provided ż-…
Number of citations: 10 pubs.acs.org
RG Hiskey, JB Adams Jr - The Journal of Organic Chemistry, 1965 - ACS Publications
… method for the preparation of S-benzhydryl-(DPM-) (I) and Strityl-L-cysteine (II) was desired. … S-Trityl-L-cysteine (II).—By the procedure previously described for the preparation of I, 1.58 …
Number of citations: 46 pubs.acs.org
S DeBonis, DA Skoufias, RL Indorato… - Journal of medicinal …, 2008 - ACS Publications
… Health (Drug Synthesis and Chemistry Branch, Developmental Therapeutics Program, Division of Cancer Treatment and Diagnosis) for providing us with many of the S-trityl-l-cysteine …
Number of citations: 79 pubs.acs.org

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